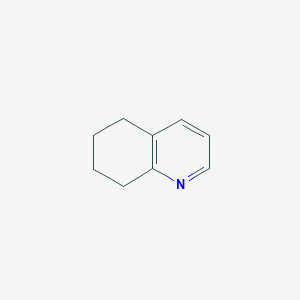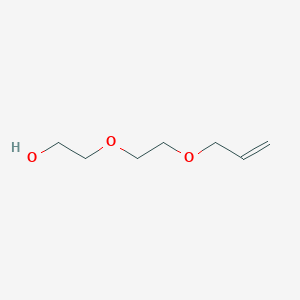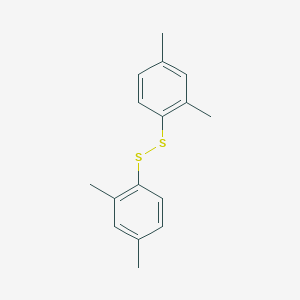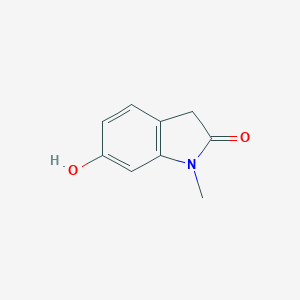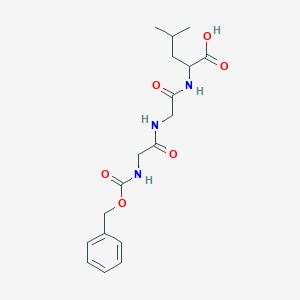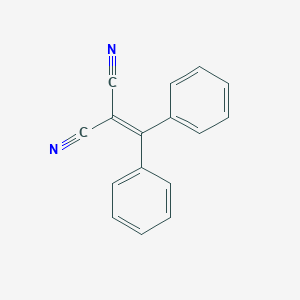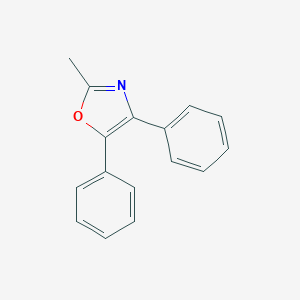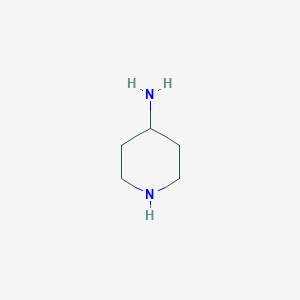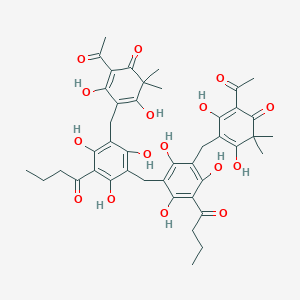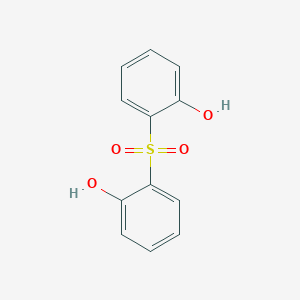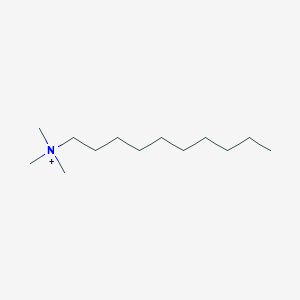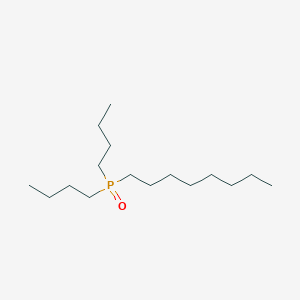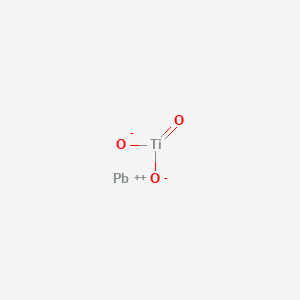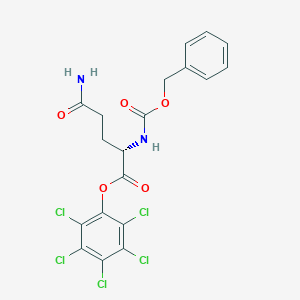
N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate), also known as pentamidine, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound belongs to the class of aromatic diamidines and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) is not fully understood. However, it is believed to act by binding to DNA and inhibiting its replication. Pentamidine has also been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation.
Efectos Bioquímicos Y Fisiológicos
Pentamidine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and decrease the production of inflammatory cytokines. In addition, N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) has been shown to have a neuroprotective effect and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pentamidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a broad spectrum of activity against various microorganisms, making it a useful tool for studying their physiology. However, N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) has several limitations, including its toxicity and potential side effects. It is also relatively expensive compared to other compounds.
Direcciones Futuras
For N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) research include the development of new derivatives with improved activity and reduced toxicity, investigation of its potential as a treatment for neurodegenerative diseases, and its potential as a tool for studying the role of protein kinases in cancer and other diseases.
Métodos De Síntesis
Pentamidine has been synthesized through various methods, including the reaction of N2-benzyl pentachlorophenyl amine with L-(2-aminoglutaramic acid) in the presence of a coupling agent. Another method involves the reaction of 1,5-pentanediamine with pentachlorophenol in the presence of benzyl chloride. The reaction yields N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) as a white crystalline solid.
Aplicaciones Científicas De Investigación
Pentamidine has been widely used in scientific research for its unique biochemical and physiological effects. It has been used as an antiprotozoal agent to treat Pneumocystis carinii pneumonia, leishmaniasis, and African trypanosomiasis. In addition, N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) has been used as a DNA-binding agent, a histone deacetylase inhibitor, and an antimicrobial agent.
Propiedades
Número CAS |
13673-51-3 |
|---|---|
Nombre del producto |
N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) |
Fórmula molecular |
C19H15Cl5N2O5 |
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentachlorophenyl) (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C19H15Cl5N2O5/c20-12-13(21)15(23)17(16(24)14(12)22)31-18(28)10(6-7-11(25)27)26-19(29)30-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,25,27)(H,26,29)/t10-/m0/s1 |
Clave InChI |
GUYCMAYBPDXYPY-JTQLQIEISA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Otros números CAS |
13673-51-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



